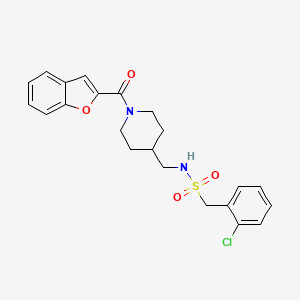

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1-(2-chlorophenyl)methanesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-1-(2-chlorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O4S/c23-19-7-3-1-6-18(19)15-30(27,28)24-14-16-9-11-25(12-10-16)22(26)21-13-17-5-2-4-8-20(17)29-21/h1-8,13,16,24H,9-12,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJMFPHTSSZHCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2Cl)C(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1-(2-chlorophenyl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzofuran moiety, a piperidine ring, and a sulfonamide group, which are known to influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 445.36 g/mol. The structural components are crucial for its biological interactions:

| Component | Description |

|---|---|

| Benzofuran moiety | Implicated in enzyme interactions and receptor binding |

| Piperidine ring | Enhances binding affinity and selectivity |

| Sulfonamide group | Influences pharmacokinetics and therapeutic effects |

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits in vitro activity against a broad spectrum of bacteria and fungi. This includes efficacy against strains that are resistant to conventional antibiotics, indicating its potential as an alternative therapeutic agent in treating resistant infections.

The mechanism by which this compound exerts its antimicrobial effects appears to involve interference with bacterial cell wall synthesis and disruption of cellular processes. The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thereby hindering their growth.

Cytotoxicity and Apoptosis Induction

In addition to its antimicrobial properties, the compound has shown promise in cancer research. It was evaluated for its cytotoxic effects on HeLa cells, where it induced cell cycle arrest at the G1/S phase and promoted apoptosis. Specifically, exposure to the compound resulted in a significant increase in cells in the pre-G1 phase, indicative of early apoptotic events .

| Treatment Duration | % Cells in Pre-G1 Phase | % Cells in G0–G1 Phase | % Cells in S Phase |

|---|---|---|---|

| Control | 1.95% | 46.26% | 42.99% |

| 48 hours | 24.71% | 47.06% | 51.23% |

Case Studies

A notable case study involved the synthesis and evaluation of various benzofuran derivatives, including our compound of interest. The results indicated that modifications to the piperidine structure could enhance both antimicrobial and anticancer activities. For instance, derivatives with different substituents on the benzofuran ring displayed varied levels of cytotoxicity against cancer cell lines .

Q & A

Q. What are the optimal synthetic routes and purification strategies for N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1-(2-chlorophenyl)methanesulfonamide?

- Methodological Answer : The synthesis typically involves sequential coupling reactions. First, the benzofuran-2-carbonyl group is introduced to piperidin-4-ylmethyl via amide bond formation using carbodiimide coupling reagents (e.g., DCC or EDC). The methanesulfonamide moiety is then installed by reacting the intermediate with 2-chlorophenylmethanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol. Reaction progress is monitored via TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) is critical for verifying connectivity, particularly distinguishing the benzofuran carbonyl (δ ~165–170 ppm in ¹³C NMR) and sulfonamide groups (δ ~3.5–4.0 ppm for –SO₂–CH₂– in ¹H NMR). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected within ±2 ppm error). X-ray crystallography may resolve ambiguities in stereochemistry, as demonstrated for related piperidine-sulfonamide derivatives .

Q. What structure-activity relationship (SAR) insights exist for analogs of this compound?

- Methodological Answer : Key SAR studies compare substituent effects on biological activity. For example, replacing the 2-chlorophenyl group with a 3-chlorophenyl or 4-methoxyphenyl moiety alters target binding affinity due to steric and electronic differences. Computational docking (e.g., AutoDock Vina) and in vitro assays (e.g., enzyme inhibition) are used to validate these effects. Evidence from similar sulfonamides shows that electron-withdrawing groups (e.g., –Cl) enhance stability in metabolic assays .

Advanced Research Questions

Q. How can researchers design in vitro and in vivo studies to evaluate this compound’s pharmacokinetic (PK) profile?

- Methodological Answer :

- In vitro : Perform metabolic stability assays using liver microsomes (human/rat) with LC-MS/MS quantification. Assess plasma protein binding via equilibrium dialysis.

- In vivo : Administer the compound intravenously/orally to rodent models and collect plasma samples at timed intervals. Use non-compartmental analysis (NCA) to calculate AUC, Cₘₐₓ, and t₁/₂. Validate assays with internal standards (e.g., deuterated analogs) to minimize matrix effects .

Q. What computational strategies are recommended for predicting target interactions and off-target risks?

- Methodological Answer :

- Target Prediction : Use molecular dynamics (MD) simulations (e.g., GROMACS) to model ligand-receptor binding. Validate with free-energy perturbation (FEP) calculations.

- Off-Target Screening : Employ pharmacophore modeling (e.g., Schrödinger’s Phase) against databases like ChEMBL to identify potential off-targets (e.g., GPCRs, kinases).

- ADMET Prediction : Tools like SwissADME predict logP, bioavailability, and blood-brain barrier penetration .

Q. How should researchers resolve contradictions in analytical data (e.g., HPLC purity vs. NMR discrepancies)?

- Methodological Answer :

- Orthogonal Techniques : Combine HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with LC-MS to confirm purity and identity.

- NMR Assignment : Use DEPT-135 and HSQC to distinguish overlapping signals (e.g., piperidine methylene protons at δ ~2.5–3.0 ppm).

- Crystallographic Validation : If available, solve the crystal structure to resolve stereochemical ambiguities .

Q. What strategies improve compound stability during long-term storage?

- Methodological Answer : Store lyophilized powder under inert gas (argon) at –20°C. For solutions, use anhydrous DMSO (<0.1% H₂O) and avoid freeze-thaw cycles. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Q. How can enantiomeric impurities be detected and separated for chiral analogs?

- Methodological Answer : Use chiral HPLC columns (e.g., Chiralpak IA) with mobile phases containing 0.1% diethylamine in hexane/isopropanol (90:10). Circular dichroism (CD) spectroscopy or polarimetry confirms enantiomeric excess (>98%). Preparative SFC (supercritical fluid chromatography) scales separation for downstream assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.